molecular formula C14H9NO6 B6401126 4-(3-Carboxyphenyl)-2-nitrobenzoic acid CAS No. 1261924-35-9

4-(3-Carboxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6401126
CAS No.: 1261924-35-9
M. Wt: 287.22 g/mol
InChI Key: GEOIERUPTGELAO-UHFFFAOYSA-N
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Description

4-(3-Carboxyphenyl)-2-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro (-NO₂) group at the ortho position and a 3-carboxyphenyl group at the para position. This structure confers unique electronic and steric properties, influencing its solubility, acidity, and reactivity.

Properties

IUPAC Name

4-(3-carboxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-13(17)10-3-1-2-8(6-10)9-4-5-11(14(18)19)12(7-9)15(20)21/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOIERUPTGELAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689907
Record name 3'-Nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-35-9
Record name 3'-Nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboxyphenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 4-(3-carboxyphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The carboxyl group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

    Oxidation: The compound can undergo oxidation reactions, where the carboxyl group can be converted to other functional groups like aldehydes or ketones under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Alcohols with sulfuric acid as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 4-(3-Carboxyphenyl)-2-aminobenzoic acid.

    Substitution: Esters of this compound.

    Oxidation: Aldehydes or ketones derived from the carboxyl group.

Scientific Research Applications

4-(3-Carboxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coordination compounds, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 4-(3-Carboxyphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name Structural Features Key Properties Applications Reference
4-(3-Carboxyphenyl)-2-nitrobenzoic acid Ortho-nitro, para-3-carboxyphenyl benzoic acid High acidity (dual -COOH), potential for coordination chemistry MOF synthesis, enzyme inhibition (hypothetical)
5-[(3-Carboxy-4-nitro-phenyl)disulfanyl]-2-nitrobenzoic acid Disulfide bridge, dual nitro and carboxyl groups Redox-active (disulfide), enhanced reactivity Biochemical assays (e.g., thiol detection)
4-(4-Carboxy-3-nitrophenyl)sulfonyl-2-nitrobenzoic acid Sulfonyl linker, dual nitrobenzoic acid moieties High molecular weight, low solubility in polar solvents Polymer crosslinking, specialty chemicals
4-(2-Carboxyphenyl)carbonyl-2-nitro-benzoic acid (EO8) Carbonyl bridge, ortho-nitro and carboxyl groups Conjugated system (UV absorption), keto-enol tautomerism Photocatalysis, organic electronics
4-Nitrobenzoic acid Para-nitro benzoic acid Moderate acidity (pKa ~3.4), high crystallinity Intermediate in pharmaceuticals, dyes
5,5’-Dithiobis(2-nitrobenzoic acid) (DTNB) Disulfide-linked nitrobenzoic acids Redox-sensitive, chromogenic (yellow to deep blue upon reduction) Quantifying thiol groups in proteins (Ellman’s assay)
4-(3-Carboxyphenyl)picolinic acid Pyridine ring, 3-carboxyphenyl substituent Bidentate ligand (carboxyl and pyridine N), pH-sensitive coordination MOF construction, catalysis

Key Comparative Insights:

Functional Group Influence: Nitro Position: Ortho-nitro substitution (as in the target compound) increases steric hindrance and acidity compared to para-nitro isomers like 4-nitrobenzoic acid . Carboxyl Groups: The dual -COOH groups in the target compound enhance metal-binding capacity relative to mono-carboxyl analogs (e.g., DTNB) .

Reactivity and Applications :

  • Redox Activity : Compounds with disulfide bridges (e.g., DTNB, ) exhibit redox-sensitive behavior, unlike the target compound .
  • Coordination Chemistry : The target compound’s carboxyl groups may compete with nitro groups for metal coordination, unlike pyridine-based ligands (e.g., 4-(3-carboxyphenyl)picolinic acid) .

Solubility and Stability :

  • Sulfonyl and disulfide-containing analogs () show lower aqueous solubility due to bulky substituents, whereas the target compound’s solubility is likely pH-dependent .

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